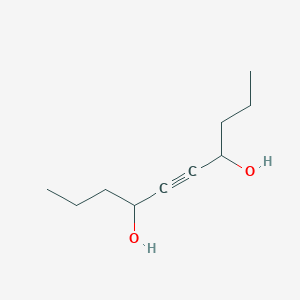

5-Decyne-4,7-diol

Übersicht

Beschreibung

5-Decyne-4,7-diol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Surfactants

TMDD is primarily used as a nonionic surfactant due to its amphiphilic nature, which allows it to reduce surface tension effectively. It is utilized in:

- Agrochemicals : Enhancing the efficacy of pesticides by improving their wetting and spreading properties.

- Coatings and Adhesives : Acting as a processing aid and viscosity adjustor in paints and adhesives, contributing to improved performance characteristics .

Biodegradable Materials

Recent research has highlighted the potential of TMDD in the development of biodegradable packaging materials. For instance, TMDD has been incorporated into hydrogel films that exhibit favorable mechanical properties for food packaging applications. These hydrogels demonstrated significant biodegradation over time, indicating their potential as sustainable alternatives to conventional plastics .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of TMDD. In a study involving oral administration in rats, no adverse effects were observed at various dosage levels up to 5000 ppm, establishing a no-observed-adverse-effect level (NOAEL) for the compound .

Human Metabolism

Research on human metabolism indicates that TMDD is rapidly metabolized, with terminal methyl-hydroxylated TMDD identified as the primary urinary metabolite. This finding is crucial for understanding potential exposure risks in humans .

Application in Food Packaging

A notable case study involved the incorporation of TMDD into polyvinyl alcohol (PVOH) hydrogels for food packaging. The resulting films showed improved mechanical properties and biodegradability compared to traditional materials. The study emphasized the importance of optimizing the ratio of components to achieve desired performance metrics .

Environmental Impact Assessment

Another study focused on assessing the environmental impact of TMDD as a surfactant in agricultural applications. The findings indicated that while TMDD enhances pesticide efficacy, its low biodegradation rate could lead to accumulation in aquatic ecosystems, necessitating careful management practices .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Surfactants | Agrochemicals | Improved wetting and spreading |

| Coatings and Adhesives | Enhanced performance characteristics | |

| Biodegradable Materials | Food Packaging | Sustainable alternative to conventional plastics |

| Biological Activity | Toxicological safety | NOAEL established at 5000 ppm |

| Human metabolism | Rapid metabolism with identifiable metabolites |

Analyse Chemischer Reaktionen

Oxidation Reactions

The alkyne and hydroxyl groups in 5-decyne-4,7-diol facilitate oxidation under controlled conditions:

Dehydration Reactions

Acidic conditions promote intramolecular dehydration:

-

Self-Condensation : Under H₂SO₄ or TsOH, this compound undergoes dehydration to form cyclic ethers or conjugated dienes .

-

Intermolecular Dehydration : Forms ether linkages (C-O-C) when reacted with alcohols .

Example Reaction Pathway :

Hydrogenation and Addition Reactions

The triple bond undergoes catalytic hydrogenation or electrophilic additions:

| Reaction Type | Catalyst/Reagent | Products |

|---|---|---|

| Hydrogenation | Pd/C, H₂ | Decane-4,7-diol |

| Hydration | HgSO₄, H₂SO₄ | Ketones (Markovnikov addition) |

| Halogenation | Br₂ (in CCl₄) | Dibromide derivatives |

Esterification and Etherification

The hydroxyl groups react with acyl chlorides or alkyl halides:

-

Esterification : Reacts with acetyl chloride to form diesters (e.g., 4,7-diacetoxy-5-decyne) .

-

Etherification : Forms alkyl ethers with methyl iodide or ethyl bromide under basic conditions .

Key Industrial Application :

Ethoxylation with ethylene oxide enhances hydrophilicity, making it a surfactant precursor .

Complexation and Catalytic Reactions

This compound acts as a ligand in coordination chemistry:

-

Metal Complexes : Binds to Cu(I) or Ag(I) via the alkyne and hydroxyl groups, stabilizing nanoparticles in catalytic systems .

-

Photocatalysis : Enhances charge transfer in heterojunction solar cells when doped into polymer matrices .

Metabolic and Environmental Degradation

In biological systems, enzymatic oxidation produces hydroxylated metabolites:

Eigenschaften

IUPAC Name |

dec-5-yne-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCXHJKJXRDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC(CCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883640 | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-40-2 | |

| Record name | 5-Decyne-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-decyne-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.